5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Description
The compound “5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine” is a complex organic molecule that contains several functional groups and structural features. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and an isoxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. The presence of these heterocyclic rings could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of double bonds in the pyridine and isoxazole rings. The biphenyl group could potentially rotate around its single bond, giving the molecule some degree of conformational flexibility .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitution, where an electron-rich atom or molecule (the nucleophile) reacts with an electron-poor atom or molecule (the electrophile) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar pyridine and isoxazole rings could make it more soluble in polar solvents .Mechanism of Action
The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. The presence of the pyridine and isoxazole rings could potentially allow it to interact with biological macromolecules like proteins or nucleic acids .
Future Directions
Properties
IUPAC Name |
1-[3-(4-phenylphenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14(23)22-12-11-19-18(13-22)20(21-24-19)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWMYKKRONUNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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